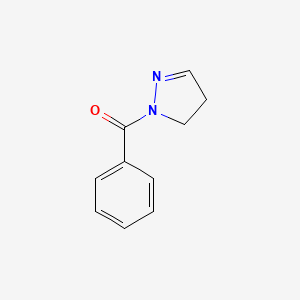
(4,5-Dihydro-1H-pyrazol-1-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Dihydro-1H-pyrazol-1-yl)(phenyl)methanone is a heterocyclic compound that features a pyrazole ring fused with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dihydro-1H-pyrazol-1-yl)(phenyl)methanone typically involves the cyclization of chalcones with hydrazine derivatives. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This method yields the corresponding N-acetyl derivatives of 4,5-dihydro-1H-pyrazole.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: (4,5-Dihydro-1H-pyrazol-1-yl)(phenyl)methanone is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds .
Biology: The compound exhibits various biological activities, including antibacterial, antioxidant, and anti-inflammatory properties . It is also studied for its potential use in developing new pharmaceuticals.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic effects, such as analgesic and antimicrobial activities .
Industry: The compound’s luminescent properties make it useful in material science, particularly in the development of fluorescent probes and dyes .
Mécanisme D'action
The mechanism of action of (4,5-Dihydro-1H-pyrazol-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound’s anti-inflammatory effects are linked to its inhibition of pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
Imidazole derivatives: These compounds share similar heterocyclic structures and exhibit comparable biological activities.
Pyrazole derivatives: Compounds such as 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole have similar chemical properties and applications.
Uniqueness: (4,5-Dihydro-1H-pyrazol-1-yl)(phenyl)methanone is unique due to its specific combination of a pyrazole ring and a phenyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a compound of significant interest.
Propriétés
Formule moléculaire |
C10H10N2O |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
3,4-dihydropyrazol-2-yl(phenyl)methanone |
InChI |
InChI=1S/C10H10N2O/c13-10(12-8-4-7-11-12)9-5-2-1-3-6-9/h1-3,5-7H,4,8H2 |
Clé InChI |
WTCDGNWGMUZNME-UHFFFAOYSA-N |
SMILES canonique |
C1CN(N=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



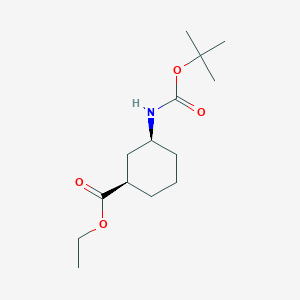
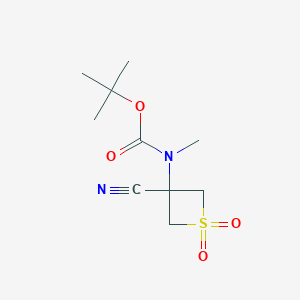
![2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12856969.png)

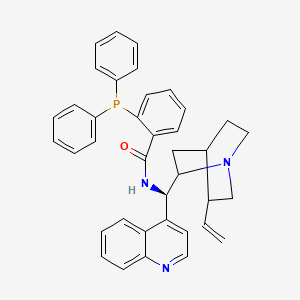
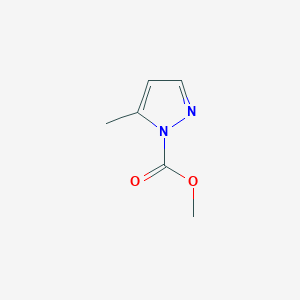

![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B12856983.png)
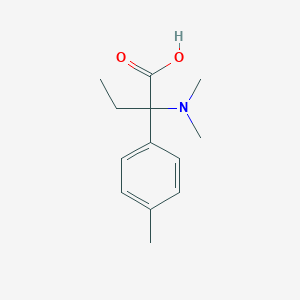

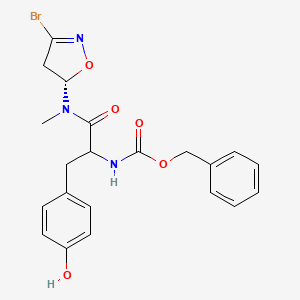
![6-Ethoxy-6H-furo[2,3-b]pyrrole-4,5-diamine](/img/structure/B12857019.png)

